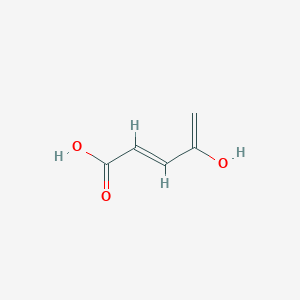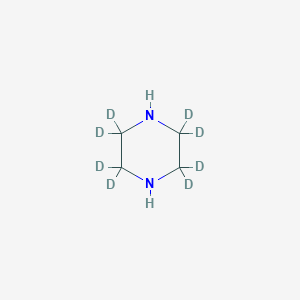
Piperazin-2,2,3,3,5,5,6,6-D8
Übersicht
Beschreibung
Piperazine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The deuterium atoms replace the hydrogen atoms at the 2, 3, 5, and 6 positions, resulting in a compound with the molecular formula C4D8H2N2. This isotopically labeled compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a standard due to its unique structure and properties .
Wissenschaftliche Forschungsanwendungen
Piperazine-2,2,3,3,5,5,6,6-D8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in NMR spectroscopy for the quantification of piperazine and its derivatives.
Biology: The compound is used in studies involving isotopic labeling to trace metabolic pathways and interactions.
Medicine: Research involving drug metabolism and pharmacokinetics often utilizes deuterated compounds like Piperazine-2,2,3,3,5,5,6,6-D8 to study the behavior of drugs in the body.
Industry: It is used in the development and quality control of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Piperazine-2,2,3,3,5,5,6,6-D8 primarily targets the GABA (γ-aminobutyric acid) receptors . These receptors are inhibitory neurotransmitter receptors that play a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Piperazine-2,2,3,3,5,5,6,6-D8 acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s action on GABA receptors affects the neuromuscular functions of parasites . The paralysis caused by Piperazine-2,2,3,3,5,5,6,6-D8 allows the host body to easily remove or expel the invasive organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of Piperazine-2,2,3,3,5,5,6,6-D8’s action is the paralysis of parasites , which leads to their expulsion from the host body . This makes the compound effective as an anthelmintic agent .
Biochemische Analyse
Biochemical Properties
Piperazine-2,2,3,3,5,5,6,6-D8 is often used as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine, the parent compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-2,2,3,3,5,5,6,6-D8 typically involves the deuteration of piperazine. This can be achieved by using deuterated reagents or deuterating agents to replace the hydrogen atoms with deuterium. One common method involves the reaction of piperazine with deuterated water (D2O) under specific conditions to achieve the desired deuteration .
Industrial Production Methods: Industrial production of Piperazine-2,2,3,3,5,5,6,6-D8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine-2,2,3,3,5,5,6,6-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Piperazine-2,2,3,3,5,5,6,6-D8 can undergo nucleophilic substitution reactions where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxide, while substitution reactions can produce various alkylated or acylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Piperazine: The non-deuterated parent compound with similar chemical properties but without the isotopic labeling.
Morpholine-2,2,3,3,5,5,6,6-D8: Another deuterated heterocyclic compound used in similar applications.
Piperidine-d11: A deuterated derivative of piperidine, used as an NMR standard and in other research applications.
Uniqueness: Piperazine-2,2,3,3,5,5,6,6-D8 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantification and analysis in various research applications .
Eigenschaften
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583727 | |
| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134628-42-5 | |
| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


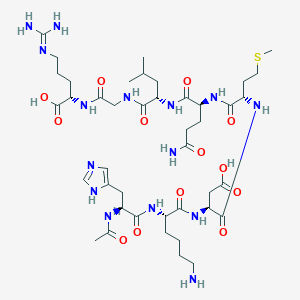


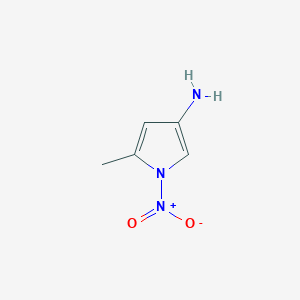
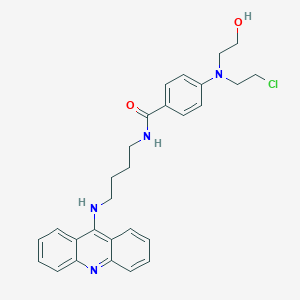
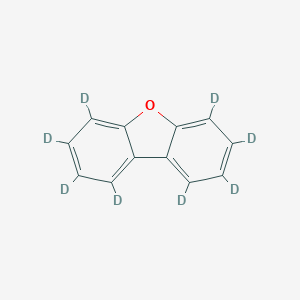
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
